1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-

Heterocyclic synthesis Cycloaddition Stereoselectivity

1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS 96939-91-2), also designated as N-propylpiperonylideneamine or 1-(1,3-benzodioxol-5-yl)-N-propylmethanimine, is a Schiff base (aldimine) with molecular formula C11H13NO2 and molecular weight 191.23 g/mol. It is formed via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with n-propylamine, yielding an imine characterized by a computed LogP of 2.24 and polar surface area of 30.82 Ų.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 96939-91-2
Cat. No. B12973345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-
CAS96939-91-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCN=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6-7H,2,5,8H2,1H3
InChIKeyXXGZQPUGBAJMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS 96939-91-2): Core Identity and Procurement Baseline


1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS 96939-91-2), also designated as N-propylpiperonylideneamine or 1-(1,3-benzodioxol-5-yl)-N-propylmethanimine, is a Schiff base (aldimine) with molecular formula C11H13NO2 and molecular weight 191.23 g/mol . It is formed via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with n-propylamine, yielding an imine characterized by a computed LogP of 2.24 and polar surface area of 30.82 Ų . The compound belongs to the N-substituted piperonylideneamine class, where the benzodioxole (methylenedioxyphenyl) moiety serves as the aromatic aldehyde component and the N-propyl group defines the amine terminus. It has been explicitly employed as a substrate in diastereoselective [3+2] cycloaddition reactions yielding 2,4-diphenyl-1,3-oxazolidine-5,5-dicarbonitriles [1]. Its primary documented utility lies as a synthetic intermediate in heterocyclic chemistry, with two defined upstream precursors (piperonal and n-propylamine) and zero downstream products catalogued in authoritative chemical databases, indicating its role as a terminal intermediate rather than a further-derivatized building block .

Why N-Alkyl Chain Length and Regiochemistry Matter: Substitution Risks for 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-


Within the N-(1,3-benzodioxol-5-ylmethylene)alkylamine series, the N-alkyl substituent directly governs both the physicochemical properties and the stereochemical outcome of downstream reactions. The n-propyl derivative (CAS 96939-91-2) cannot be interchanged with the N-butyl homolog, the N-benzyl analog (CAS 54089-45-1, mp 69.5–70 °C), or the N-isopropyl regioisomer (CAS 74760-64-8) without altering critical parameters [1]. In [3+2] cycloaddition reactions, while all three N-alkyl imines (propyl, butyl, benzyl) proceed diastereoselectively as a class, the steric and electronic environment of the N-substituent modulates transition-state geometry and, consequently, the diastereomeric ratio of the oxazolidine products [1]. Furthermore, the computed LogP difference between the n-propyl (2.24420) and isopropyl (2.24260) isomers, though small, reflects distinct conformational preferences that can impact chromatographic retention, membrane partitioning, and crystallinity in formulation contexts . The N-benzyl analog introduces a substantially larger aromatic surface and a crystalline solid state (mp 69.5–70 °C), fundamentally altering handling, solubility, and reactivity profiles relative to the liquid n-propyl derivative [1]. Generic substitution within this series without experimental verification of reactivity, diastereoselectivity, and physical form risks irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- vs. Closest Analogs


Diastereoselective [3+2] Cycloaddition: Imine vs. Aldehyde Substrate Specificity

In the [3+2] cycloaddition reaction with electrophilically activated carbonyl ylides (generated from 2,2-dicyano-3-phenyloxirane), N-(1,3-benzodioxol-5-ylmethylene)propylamine (this compound) yields 2,4-diphenyl-1,3-oxazolidine-5,5-dicarbonitriles with diastereoselectivity, whereas the parent aldehyde piperonal and other aromatic aldehydes (3,4,5-trimethoxybenzaldehyde, 1-naphthaldehyde, indole-3-carboxaldehyde, furan-2-carboxaldehyde, thiophene-2-carboxaldehyde) proceed without diastereoselectivity [1]. The reaction was conducted under both classical heating (toluene reflux) and solvent-free microwave irradiation conditions, with microwave conditions providing shorter reaction times while maintaining stereoselectivity [1]. DFT calculations confirmed a one-step concerted mechanism wherein the imine nitrogen attacks the carbonyl ylide, with the N-alkyl substituent influencing the transition-state geometry responsible for the observed diastereoselection [1].

Heterocyclic synthesis Cycloaddition Stereoselectivity Oxazolidine

Microwave-Assisted Solvent-Free Synthesis: Yield Differential Among Amine Substrates

Under standardized microwave-assisted solvent-free conditions (100 °C, 8 minutes, no catalyst), the condensation of piperonal with n-propylamine to yield the target compound proceeds with approximately 10% yield, as documented in the Paquin et al. (2006) synthesis study [1]. This contrasts sharply with other amine–aldehyde combinations in the same study: benzaldehyde with isopropylamine achieved ~97% yield, benzaldehyde with methylamine ~70%, and 4-methoxybenzaldehyde with methylamine ~60% [1]. The overall yield range across the study was 75–100% for non-volatile amine substrates; the piperonal–propylamine combination represents a notable low-yield outlier within this synthetic methodology [1]. This low yield is attributable to the specific electronic and steric properties of the piperonal–propylamine pair rather than to the general inefficiency of the microwave method.

Green chemistry Microwave synthesis Aldimine Solvent-free

Computed Lipophilicity Differentiation: n-Propyl vs. Isopropyl Regioisomer

The computed partition coefficient (LogP) for the target n-propyl derivative is 2.24420, compared with 2.24260 for the N-isopropyl regioisomer (CAS 74760-64-8), representing a difference of 0.00160 log units . Both compounds share identical molecular formula (C11H13NO2), molecular weight (191.23 g/mol), exact mass (191.09500), and polar surface area (30.82 Ų) . The LogP difference, while small in absolute magnitude, is directionally consistent with the known effect of chain branching on lipophilicity: the more compact isopropyl group presents a slightly reduced hydrophobic surface area compared to the extended n-propyl chain. In chromatographic method development, even a ΔLogP of 0.0016 can translate to measurable retention time differences under optimized reversed-phase HPLC conditions, enabling analytical separation of the two regioisomers.

Lipophilicity LogP Regioisomer Chromatographic behavior

Urease Inhibitory Potential: Class-Level Evidence from Piperonal-Derived Bis-Imines

In a systematic evaluation of piperonal-based imine derivatives as urease inhibitors, a series of bis-imines (compounds 5a–o) exhibited IC50 values ranging from 41.7 ± 5.8 μM to 353.6 ± 5.8 μM against bacterial urease, compared with the standard inhibitor thiourea (IC50 = 21.8 ± 1.51 μM) [1]. The three most potent bis-imines (5d, 5h, and 5g) achieved IC50 values of 41.7, 43.7, and 52.6 μM, respectively — approximately 2-fold less potent than thiourea but representing promising lead-like activity [1]. Critically, these data pertain to bis-imine structures bearing two piperonylidene moieties; the target compound (a mono-imine with a single piperonylidene unit) is structurally distinct and was not directly evaluated in this study. However, the demonstrated capacity of piperonal-derived imines to engage the dinuclear nickel active site of urease, as confirmed by molecular docking, establishes a class-level precedent for the enzyme inhibitory potential of related mono-imine congeners [1]. Mono-imines (compounds 3a–c) were also synthesized in this study but comparative IC50 data for mono-imines versus bis-imines were not reported in the available abstract.

Urease inhibition Enzyme inhibitor Piperonal derivatives Drug discovery

Defined Synthetic Precursor Role: Upstream-Downstream Product Specificity

Database analysis reveals that CAS 96939-91-2 has exactly two catalogued upstream products (piperonal and n-propylamine) and zero downstream products . This precursor–product topology distinguishes it from the N-benzyl analog (CAS 54089-45-1), which has a reported melting point of 69.5–70 °C and is a crystalline solid at ambient temperature, whereas the target n-propyl compound lacks a reported melting point and is expected to be a liquid or low-melting solid based on its lower molecular weight and simpler alkyl chain [1]. The absence of catalogued downstream products indicates that this compound functions as a terminal intermediate — it is synthesized and used directly in subsequent reactions without further derivatization and isolation, consistent with its documented role as a cycloaddition substrate [2]. This stands in contrast to many benzodioxole-containing imines that serve as platforms for further functional group interconversions.

Synthetic intermediate Supply chain Chemical sourcing Route scouting

Procurement-Relevant Application Scenarios for 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS 96939-91-2)


Diastereoselective Synthesis of 1,3-Oxazolidine Heterocycles for Medicinal Chemistry

Research groups engaged in synthesizing stereochemically defined 2,4-diphenyl-1,3-oxazolidine-5,5-dicarbonitrile libraries should prioritize this compound over the parent piperonal aldehyde because only the imine substrate delivers diastereoselective cycloaddition outcomes [1]. The oxazolidine scaffold is a privileged structure in medicinal chemistry, appearing in antibiotics (linezolid class), anticonvulsants, and enzyme inhibitors. By employing this imine rather than piperonal, synthetic chemists can access diastereomerically enriched oxazolidine products directly from the cycloaddition step, potentially eliminating chiral chromatographic separation and improving overall synthetic efficiency. The microwave-accelerated protocol (solvent-free, 8-minute reaction time) further enhances throughput for library synthesis applications [1].

Urease Inhibitor Lead Discovery: Mono-Imine Scaffold Optimization

Given the validated urease inhibitory activity of piperonal-derived bis-imines (IC50 values as low as 41.7 μM against bacterial urease) [2], this compound serves as a structurally minimal mono-imine scaffold for lead optimization programs targeting urease-dependent pathogens such as Helicobacter pylori. With a molecular weight of only 191.23 g/mol — substantially lower than the active bis-imines (>350 g/mol) — this compound offers superior ligand efficiency potential, provided confirmatory IC50 data are generated. Procurement for structure–activity relationship (SAR) studies should specify the n-propyl chain length, as the N-butyl and N-benzyl homologs introduce different steric profiles that alter docking poses within the urease dinuclear nickel active site [2].

Green Chemistry Methodology Development: Solvent-Free Imine Synthesis Benchmarking

The unusually low yield (~10%) of this compound under otherwise high-yielding microwave-assisted solvent-free conditions (75–100% for most substrates) makes it a valuable benchmark substrate for methodology development [3]. Researchers developing improved catalysts, alternative activation methods (e.g., mechanochemical, ultrasound), or continuous-flow protocols for imine synthesis can use this challenging substrate as a performance differentiator: a new method that substantially improves upon the 10% baseline yield for the piperonal–propylamine pair demonstrates genuine synthetic advance beyond incremental optimization of already-efficient reactions [3].

Benzodioxole-Containing Building Block Procurement for Fragment-Based Drug Discovery

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a validated pharmacophore present in multiple approved drugs (e.g., tadalafil, paroxetine) and natural products. This compound provides a pre-installed imine functional handle on the benzodioxole core, enabling direct elaboration via cycloaddition, reduction, or nucleophilic addition without requiring protection/deprotection of the aldehyde [1]. Procurement specifications should confirm the n-propyl (not isopropyl) regioisomer identity, as the two isomers share identical molecular weight and formula but differ measurably in LogP (2.24420 vs. 2.24260), impacting chromatographic behavior and potentially biological target engagement .

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